4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride
Description
4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride (CAS: 66093-90-1) is a nicotine metabolite and a critical precursor to the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen . Its molecular formula is C₁₀H₁₄N₂O·2HCl, with a molecular weight of 251.15 g/mol. The compound exists as a dihydrochloride salt, enhancing its stability for laboratory use. It is stored at -20°C and transported at room temperature with ice packs to prevent degradation .
As an amino ketone derivative, it plays a pivotal role in studies of tobacco-related carcinogenesis, particularly in elucidating metabolic pathways leading to NNK formation . Its free base (CAS: 2055-23-4) is enzymatically nitrosated in vivo to generate NNK, which is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) .
Properties
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQNPOXUAKSUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696539 | |
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66093-90-1 | |
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Alkylation Reaction
In the first step, ethyl nicotinate reacts with 1-methyl-2-pyrrolidone in the presence of sodium ethoxide. This base-catalyzed reaction facilitates the formation of 1-methyl-3-nicotinoylpyrrolidin-2-one through nucleophilic acyl substitution. The reaction proceeds under anhydrous conditions at ambient temperatures (20–25°C) for 12–24 hours.
Key Reaction Parameters:
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Molar ratio: Ethyl nicotinate and 1-methyl-2-pyrrolidone are used in equimolar proportions.
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Catalyst: Sodium ethoxide (10–15 mol% relative to ethyl nicotinate).
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Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
Cyclization and Hydrolysis
The intermediate 1-methyl-3-nicotinoylpyrrolidin-2-one undergoes cyclization upon heating with fuming hydrochloric acid (HCl) at 130°C for 4–6 hours. This step simultaneously hydrolyzes the lactam ring and introduces the methylamino group, yielding pseudooxynicotine as the free base.
Critical Conditions:
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Acid concentration: 37% fuming HCl.
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Temperature: 130°C under reflux.
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Reaction time: 4–6 hours.
Salt Formation to Dihydrochloride
The free base is converted to the dihydrochloride salt by dissolving pseudooxynicotine in a polar solvent (e.g., ethanol or water) and treating it with excess hydrochloric acid. The mixture is stirred at 0–5°C for 1–2 hours, followed by filtration and vacuum drying to obtain the crystalline dihydrochloride.
Purification Steps:
Alternative Enzymatic Approaches
While enzymatic methods are primarily employed for downstream nicotine synthesis, recent patents describe ketoreductase-mediated processes that indirectly validate pseudooxynicotine’s role as a precursor. These methods focus on reducing pseudooxynicotine’s ketone group to an alcohol for nicotine production but provide insights into optimizing pseudooxynicotine’s stability during synthesis.
Comparative Analysis of Synthesis Routes
The table below summarizes the key advantages and limitations of the primary synthesis methods:
Industrial-Scale Considerations
Large-scale production of 4-(methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride requires modifications to traditional lab protocols:
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Synthetic Routes
- Starting Material : 3-pyridyl.
- Alkylation : Introduction of the butanone moiety.
- Methylamination : Addition of the methylamino group.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the dihydrochloride salt.
Chemistry
The compound is utilized as a labeled molecule for studying reaction mechanisms and pathways. Its ability to undergo various chemical transformations makes it valuable for researchers investigating synthetic methodologies.
Biology
In biological studies, 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride serves as a tracer in metabolic studies. The deuterium labeling allows for detailed tracking of its incorporation and transformation within biological systems. It is particularly useful in understanding the metabolic fate of nicotine-related compounds.
Medicine
This compound has potential applications in drug development and pharmacokinetic studies. As a ligand for G-protein coupled receptors (GPCRs), it may influence various biochemical processes by activating specific cellular pathways. Research is ongoing to explore its therapeutic potential against nicotine addiction and related disorders.
Industry
In industrial applications, it is being investigated for its role in the development of new materials and chemical processes. Its properties may facilitate advancements in organic synthesis and material science.
Case Study 1: Metabolic Tracking
In a study examining the metabolic pathways of nicotine metabolites, researchers employed this compound as a tracer to elucidate how these compounds are processed in vivo. The results demonstrated significant insights into the biotransformation processes involving nicotine derivatives, highlighting the compound's utility in pharmacological research .
| Study Focus | Findings |
|---|---|
| Metabolic Pathways | Detailed tracking of nicotine metabolism |
| Methodology | Use of labeled compound for tracing |
Case Study 2: Drug Development
Research investigating the agonistic properties of this compound on GPCRs revealed its potential as a candidate for developing new therapeutic agents aimed at treating nicotine dependence .
| Application | Outcome |
|---|---|
| GPCR Agonism | Potential therapeutic applications identified |
| Drug Development | Insights into receptor interactions |
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chemical and Structural Differences
The following table summarizes key structural and functional differences:
Structural Insights :
- The methylamino group in this compound distinguishes it from NNK, which contains a methylnitrosamino group (-N(NO)CH₃). Nitrosation of the methylamino group converts the former into NNK, a critical step in tobacco carcinogenesis .
- NNAL, the alcohol derivative of NNK, retains the nitrosamine group but replaces the ketone with a hydroxyl group, altering its metabolic activation pathways .
Carcinogenic Potential and Metabolic Pathways
This compound
- Role: Non-carcinogenic precursor. Requires enzymatic nitrosation (e.g., in the liver or lung) to form NNK .
- Metabolism: Studied in vitro using deuterated analogs (e.g., 4-(Methylamino)-1-(3-pyridyl-d₄)-1-butanone dihydrochloride) to trace metabolic pathways .
NNK
- Carcinogenicity: Induces lung, pancreatic, and nasal cavity tumors in rodents. A 5.0 ppm dose in drinking water caused 90% lung tumor incidence in rats .
- Metabolism : Activated via α-hydroxylation, generating reactive methanediazohydroxide and pyridyloxobutylating agents that form DNA adducts (e.g., pyridylhydroxybutyl-DNA adducts) .
NNAL
Key Research Findings
Carcinogenicity Hierarchy: NNK > NNAL > this compound (non-carcinogenic) . NNK’s potency is attributed to its direct DNA alkylation capability, unlike its precursor .
Metabolic Activation: Deuterated analogs of this compound confirm its role in NNK biosynthesis .
Biological Activity
4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride, commonly referred to as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), is a potent tobacco-specific nitrosamine that has garnered significant attention due to its biological activity, particularly in relation to carcinogenesis. This compound is primarily studied for its role in lung cancer development and its interactions with various biological systems.
- Chemical Formula : C₆H₈Cl₂N₂O
- CAS Number : 66093-90-1
- Molecular Weight : 189.05 g/mol
Biological Activity Overview
NNK exhibits a range of biological activities, primarily linked to its carcinogenic properties. It is a significant contributor to the carcinogenic effects of tobacco products, influencing several biochemical pathways and molecular targets within the body.
NNK is metabolically activated in vivo to form reactive intermediates that can bind to DNA, leading to mutagenic changes. The primary mechanisms include:
- Formation of DNA Adducts : NNK generates various DNA adducts, notably O^6-methylguanine and 7-methylguanine, which are critical in initiating carcinogenesis.
- Influence on Cellular Pathways : The compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to tumorigenesis.
Case Studies
- Lung Tumorigenesis in Animal Models :
- A study involving A/J mice demonstrated that administration of NNK led to a significant increase in lung tumors, underscoring its role as a potent carcinogen. The tumors developed following a regimen of nicotine exposure alongside NNK, suggesting an interaction between nicotine and NNK in promoting tumor growth .
- Metabolic Activation Studies :
Inhibition Studies
Inhibition studies have shown that various compounds can effectively block the metabolic activation of NNK:
- Benzaldehyde and Related Compounds : These compounds were observed to competitively inhibit the formation of metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK N-oxide), suggesting potential protective roles against NNK-induced carcinogenesis .
Data Tables
Q & A
Q. What are the key synthetic steps for preparing 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride?
- Methodological Answer : The synthesis typically involves: (i) Formation of the methylamino intermediate via reductive amination or alkylation of a primary amine. (ii) Coupling of the methylamino group with a 3-pyridyl moiety under controlled pH and solvent conditions (e.g., dichloromethane or dioxane). (iii) Salt formation using hydrochloric acid in a solvent like dioxane, followed by vacuum concentration to isolate the dihydrochloride . Key Reaction Conditions :
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Amine alkylation | DCM | 0–25°C | 2–4 h | ~70% |
| HCl salt formation | Dioxane | RT | 1 h | 95–100% |
Q. How is structural confirmation performed for this compound?
- Methodological Answer : 1H-NMR spectroscopy is critical for verifying the methylamino and pyridyl groups. Key peaks include:
- δ 2.54 ppm (s, 3H, N-CH₃)
- δ 8.5–9.0 ppm (m, pyridyl protons) .
Mass spectrometry (MS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern.
X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtained.
Q. What purity assessment methods are recommended?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Purity >95% is typical for research-grade material .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., Cl⁻ content ~22.5% for dihydrochloride).
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during salt formation?
- Methodological Answer :
- Solvent Choice : Replace dioxane with ethanol or THF to enhance solubility of intermediates.
- Acid Concentration : Use 2–4 equivalents of HCl to ensure complete protonation without side reactions.
- Temperature Control : Gradual acid addition at 0°C reduces exothermic side reactions .
Data Contradiction Note : Some protocols report 100% yield (idealized), while industrial-scale syntheses achieve ~85–90% due to purification losses .
Q. How to resolve discrepancies in reported NMR data for pyridyl derivatives?
- Methodological Answer :
- Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., pyridyl protons shift upfield in CDCl₃).
- Variable Temperature NMR : Detect conformational flexibility in the butanone chain (e.g., coalescence of methylamino peaks at elevated temps) .
- 2D NMR (COSY, HSQC) : Assign coupling between pyridyl and adjacent CH₂ groups.
Q. What strategies evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies :
| Condition | Temperature | Humidity | Time | Degradation Products |
|---|---|---|---|---|
| Acidic (pH 3) | 40°C | 75% RH | 14 d | Hydrolyzed amine |
| Oxidative (H₂O₂) | 25°C | N/A | 7 d | N-Oxide derivatives |
| Analytical Tools : LC-MS to track degradation pathways; Karl Fischer titration for hygroscopicity assessment. |
Biological and Mechanistic Research
Q. How is the compound’s bioactivity profiled in vitro?
- Methodological Answer :
- Receptor Binding Assays : Screen against nicotinic acetylcholine receptors (nAChRs) due to the pyridyl moiety’s structural similarity to nicotine .
- Cytotoxicity Testing : Use MTT assays on HEK293 or SH-SY5Y cells to assess IC₅₀ values.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
Q. What computational methods predict the compound’s pharmacokinetics?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP values (~1.5 for dihydrochloride).
- ADMET Prediction : Tools like SwissADME estimate absorption (%HIA >80%) and CYP450 inhibition risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
